molecular formula C10H22ClN3 B13024742 9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride

9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride

Cat. No.: B13024742
M. Wt: 219.75 g/mol
InChI Key: KMKWQHCLIKKSQM-UHFFFAOYSA-N
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Description

9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride (CAS: 1158750-02-7 ) is a high-purity chemical building block offered for research purposes. This compound features a diazaspiro[5.5]undecane scaffold, a privileged structure in medicinal chemistry known for its three-dimensionality and potential for modulating biological activity . Compounds based on the 1,9-diazaspiro[5.5]undecane scaffold are of significant interest in pharmaceutical research for developing treatments for a range of conditions. While the specific biological data for this amine derivative may be limited, analogous structures have demonstrated promising activity in early-stage research for addressing obesity through acetyl-CoA carboxylase (ACC) inhibition , pain, and various central nervous system, cardiovascular, and immune system disorders . The spirocyclic core is also investigated in the development of kinase inhibitors, which are relevant in oncology . The molecular formula of the compound is C 10 H 22 ClN 3 with a molecular weight of 219.76 g/mol . As a spirocyclic amine, it serves as a versatile synthetic intermediate for further chemical functionalization. Please Note: This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C10H22ClN3

Molecular Weight

219.75 g/mol

IUPAC Name

9-methyl-1,9-diazaspiro[5.5]undecan-1-amine;hydrochloride

InChI

InChI=1S/C10H21N3.ClH/c1-12-8-5-10(6-9-12)4-2-3-7-13(10)11;/h2-9,11H2,1H3;1H

InChI Key

KMKWQHCLIKKSQM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCCCN2N)CC1.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation typically follows these stages:

  • Step 1: Construction of the Spirocyclic Core
    Starting from appropriate diamine precursors and cyclic ketones or aldehydes, a spirocyclic intermediate is formed via intramolecular cyclization. This step often involves condensation reactions under controlled pH and temperature conditions.

  • Step 2: N-Methylation at Position 9
    The key step involves selective methylation of the nitrogen at position 9, usually via reductive alkylation or alkyl halide substitution. Reaction conditions are optimized to avoid over-alkylation or side reactions.

  • Step 3: Formation of the Hydrochloride Salt
    The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, enhancing its stability and crystallinity for isolation.

Detailed Example from Patent Literature

A patent describing related diazaspiro compounds outlines a process involving:

  • Extraction and phase separations using solvents such as 2-methyltetrahydrofuran.
  • Use of bases like sodium bicarbonate and potassium carbonate to control pH during extractions.
  • Hydrogenation steps with catalysts (e.g., iridium on calcium carbonate) in organic solvents.
  • Crystallization of the hydrochloride salt by cooling and filtration.

This method emphasizes careful control of temperature (e.g., 5–40 °C), pH adjustments, and solvent partitioning to maximize yield and purity.

Research Findings and Data Analysis

Reaction Conditions and Yields

Step Conditions Reagents/Materials Yield (%) Notes
Spirocyclic core formation Room temperature to 50 °C, stirring Diamine precursor, cyclic ketone/aldehyde 70–85 Controlled pH critical
N-Methylation at N-9 RT to 50 °C, reductive alkylation Formaldehyde or methyl iodide, reducing agent 75–90 Selectivity for position 9 nitrogen
Hydrochloride salt formation 0–25 °C, acidification HCl in aqueous or organic solvent >95 Crystallization improves purity

Purification and Characterization

  • The hydrochloride salt is isolated by filtration after crystallization from solvents such as 2-methyltetrahydrofuran or ethyl acetate.
  • Drying under vacuum at moderate temperatures (around 50 °C) ensures removal of residual solvents.
  • Purity is confirmed by HPLC and NMR spectroscopy, showing characteristic signals for the methyl group at N-9 and the spirocyclic framework.

Alternative Synthetic Approaches

Reductive Amination Variants

Some studies report reductive amination using sodium triacetoxyborohydride or hydrogenation catalysts to introduce the methyl group selectively at nitrogen, avoiding harsh alkyl halides.

Use of Protected Intermediates

Protection of the secondary amine at position 1 during methylation at position 9 can improve selectivity and yield. After methylation, deprotection and salt formation follow.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations
Direct N-Methylation Methyl iodide, base RT to 50 °C, organic solvent Simple, high yield Possible over-alkylation
Reductive Alkylation Formaldehyde, reducing agent Mild conditions, RT Selective, mild Requires careful reagent handling
Protected Amine Strategy Protecting groups, methylation reagents Multi-step, controlled pH High selectivity Longer synthesis time
Salt Formation HCl in aqueous/organic phase 0–25 °C, crystallization Stable product, easy isolation Requires solvent optimization

Chemical Reactions Analysis

Types of Reactions

9-Methyl-1,9-diazaspiro[5.5]undecan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

9-Methyl-1,9-diazaspiro[5.5]undecan-1-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 9-Methyl-1,9-diazaspiro[5.5]undecan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

1,9-Diazaspiro[5.5]undecane Derivatives
  • Parent Scaffold: The unsubstituted 1,9-diazaspiro[5.5]undecane system (without the 9-methyl group) is synthesized via ring-closing metathesis (RCM) . This scaffold serves as a versatile building block for drug discovery, with two amino groups (one Boc-protected) enabling derivatization via amidation or reductive amination .
1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
  • Structural Variation : Replacing one nitrogen with an oxygen atom (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane) alters hydrogen-bonding capacity and polarity. Substituents at positions 4 and 9 (e.g., halogens, trifluoromethyl, or pyridyl groups) significantly influence activity toward σ1 receptors and selectivity over hERG channels .
  • Comparison : The target compound’s all-nitrogen diazaspiro system may exhibit stronger basicity and different pharmacokinetic profiles compared to oxa-containing analogs.
3,9-Diazaspiro[5.6]dodecan-10-one Dihydrochloride
  • Ring Size and Functional Groups: This derivative features a spiro[5.6]dodecane core (one six- and one seven-membered ring) and a ketone group at position 10 .

Substituent Effects

Methyl vs. Bulkier Alkyl Groups
  • Methyl Substituent : The 9-methyl group in the target compound provides moderate steric hindrance. In analogs like 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, methyl groups at position 4 or 9 improve target affinity without exacerbating hERG inhibition .
  • Larger Alkyl Chains : Compounds such as 2-ethyl-4-methyl- or 2-n-butyl-4-ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-ones demonstrate that bulkier substituents may enhance lipophilicity but could reduce solubility or increase metabolic clearance compared to methylated analogs.
Halogen and Heteroaryl Substituents
  • Heteroaryl Groups : Pyridyl substituents at position 4 enhance activity and selectivity in some analogs . The absence of such groups in the target compound suggests a trade-off between simplicity and multi-target engagement.

Physicochemical Properties

Compound Core Structure Substituents Solubility Key Functional Groups
9-Methyl-1,9-diazaspiro[5.5]undecane amine HCl 1,9-Diazaspiro[5.5]undecane 9-Methyl, HCl salt High (due to HCl) Amine, Spirocyclic
4-Oxa-1,9-diazaspiro[5.5]undecane diHCl 1-Oxa-4,9-diazaspiro[5.5]undecane None (parent) Moderate Ether, Amine
1,9-Diazaspiro[5.5]undecan-2-one HCl 1,9-Diazaspiro[5.5]undecane 2-Ketone Moderate Ketone, Amine
3,9-Diazaspiro[5.6]dodecan-10-one diHCl 3,9-Diazaspiro[5.6]dodecane 10-Ketone Low to moderate Ketone, Amine
  • Solubility : The hydrochloride salt form of the target compound likely offers superior aqueous solubility compared to neutral spirocycles (e.g., 1,9-diazaspiro[5.5]undecan-2-one) .

Biological Activity

Antimicrobial Properties

Research indicates that 9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride exhibits potential antimicrobial properties. While specific data on this exact compound is limited, studies on related diazaspiro compounds have shown promising results against various pathogens.

Antiviral Activity

Derivatives of 1,9-diazaspiro[5.5]undecane have demonstrated inhibitory activity against dengue virus type 2, suggesting potential applications in antiviral drug development. The mechanism of action involves the inhibition of NS5-methyltransferase, a crucial enzyme for viral replication.

Receptor Interactions

The compound's structure allows for interactions with various receptors, potentially modulating their activity and leading to diverse biological effects. Some of these interactions include:

  • GABA<sub>A</sub> Receptor Antagonism
  • Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Binding

Metabolic Effects

Derivatives of 1,9-diazaspiro[5.5]undecane have shown potential in treating metabolic disorders, particularly obesity . The biological activities related to this effect include:

  • Inhibition of acetyl CoA carboxylase
  • Antagonism against neuropeptide Y
  • Inhibition of 11β-hydroxysteroid dehydrogenase type 1

Case Study: MCH-R1 Binding

A study on 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane derivatives revealed significant binding affinities for MCH-R1 . The following table summarizes the findings:

CompoundMCH-R1 Binding Affinity (nM)
5a13
5b16
5c11

Compound 5b demonstrated an AUC of 332 ng·h/ml in rats, indicating promising pharmacokinetic properties .

Immunomodulatory Effects

Recent research has explored the immunomodulatory effects of 3,9-diazaspiro[5.5]undecane-based compounds . These compounds have shown potential as γ-aminobutyric acid type A receptor (GABA<sub>A</sub>R) antagonists with low cellular membrane permeability . This characteristic makes them particularly interesting for peripheral applications, potentially influencing immune cell responses.

Structure-Activity Relationship (SAR)

Studies on related compounds have revealed important structure-activity relationships:

  • Substitutions at position 9 of the 1,9-diazaspiro[5.5]undecane core significantly affect receptor binding .
  • The presence of a basic nitrogen at position 9 is crucial for MCH-R1 binding .
  • Electron-donating substituents in the meta- or para- positions can improve binding affinity .

Future Research Directions

While the specific biological activity of 9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride requires further investigation, the broader class of diazaspiro compounds shows promise in several therapeutic areas:

  • Antiviral drug development
  • Obesity treatment
  • Pain management
  • Immunomodulation
  • Central nervous system disorders

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